1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that features a chlorophenyl group and an indole moiety linked by an ethylurea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 6-methoxyindole.
Formation of Ethylurea Bridge: The 3-chloroaniline is reacted with ethyl isocyanate to form 1-(3-chlorophenyl)urea.
Coupling Reaction: The 1-(3-chlorophenyl)urea is then coupled with 2-(6-methoxy-1H-indol-3-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.
Scientific Research Applications
1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.
Biology: The compound may be used in biological assays to study its effects on cellular processes.
Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea: Similar structure but with a different substitution pattern on the indole ring.
1-(3-bromophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea: Bromine substitution instead of chlorine.
1-(3-chlorophenyl)-3-[2-(6-hydroxy-1H-indol-3-yl)ethyl]urea: Hydroxy group instead of methoxy on the indole ring.
Uniqueness
1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with targeted properties for specific applications.
Properties
Molecular Formula |
C18H18ClN3O2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-15-5-6-16-12(11-21-17(16)10-15)7-8-20-18(23)22-14-4-2-3-13(19)9-14/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23) |
InChI Key |
QAXDDUIJFZQDGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.